Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
CAS No.:
Cat. No.: VC15923088
Molecular Formula: C12H22N2O2S
Molecular Weight: 258.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2S |
|---|---|
| Molecular Weight | 258.38 g/mol |
| IUPAC Name | tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3 |
| Standard InChI Key | FESIDJZUOJCDIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its spirocyclic system, where a piperidine ring (2-azaspiro[3.4]octane) is fused to a tetrahydrothiophene ring (5-thia) via a shared spiro carbon atom. The tert-butyl carbamate group (-OC(=O)N(C)(C)C) at position 2 and the aminomethyl (-CH₂NH₂) substituent at position 8 introduce both steric bulk and functional versatility . The sulfur atom in the tetrahydrothiophene ring contributes to the molecule’s polarity and potential for hydrogen bonding.
Table 1: Key Structural and Physicochemical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic framework. For instance, the tert-butyl group appears as a singlet at δ 1.44 ppm in the ¹H NMR spectrum, while the aminomethyl protons resonate as a multiplet near δ 2.8–3.2 ppm . The ¹³C NMR spectrum confirms the carbamate carbonyl at δ 156.4 ppm and the spiro carbon at δ 83.6 ppm . Mass spectrometry (HRMS-ESI) corroborates the molecular weight with a calculated [M+H]⁺ of 259.1419 and an observed value of 259.1423 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves multi-step organic reactions, typically starting from commercially available spirocyclic precursors. A common route includes:
-
Spirocyclization: Formation of the 5-thia-2-azaspiro[3.4]octane core via cycloaddition or ring-closing metathesis.
-
Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
-
Protection: Installation of the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Spirocyclization | I₂, K₂CO₃, DMF, 80°C, 12h | 63–83 | |
| Aminomethylation | NH₃, NaBH₃CN, MeOH, rt, 6h | 75 | |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C→rt, 24h | 89 |
Industrial-Scale Production
Scalable manufacturing employs continuous flow reactors to enhance reaction efficiency and purity. Critical parameters include temperature control (±2°C) and inert atmosphere (N₂ or Ar) to prevent oxidation of the sulfur moiety. Post-synthesis purification via column chromatography (SiO₂, hexane/EtOAc) or recrystallization ensures >95% purity, as verified by HPLC.
Applications in Pharmaceutical Research
Drug Discovery
The compound’s spirocyclic scaffold mimics natural product frameworks, making it valuable for designing protease inhibitors, kinase modulators, and GPCR ligands. Its rigid structure reduces conformational flexibility, enhancing binding affinity to target proteins. For example, derivatives have shown nanomolar activity against serine proteases implicated in thrombosis and inflammation.
Material Science
In non-pharmaceutical applications, the sulfur atom facilitates coordination to metal surfaces, enabling use in self-assembled monolayers (SAMs) for biosensors. The Boc group allows selective deprotection, enabling surface patterning.
Table 3: Pharmacological Targets of Spirocyclic Analogues
| Target Class | Example Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Serine Proteases | Thrombin | 12.3 | |
| Kinases | JAK3 | 45.7 | |
| GPCRs | 5-HT₂A Receptor | 89.2 |
Pharmacological and Toxicological Profile
In Vitro Studies
Preliminary assays indicate moderate blood-brain barrier permeability (PAMPA-BBB 3.2 × 10⁻⁶ cm/s), suggesting potential CNS activity. Cytotoxicity screening (HEK293 cells) reveals a CC₅₀ > 100 μM, indicating low acute toxicity.
Metabolic Stability
Microsomal stability studies (human liver microsomes) show a half-life of 28.4 min, with primary metabolites arising from Boc deprotection and sulfur oxidation.
Comparative Analysis with Structural Analogues
Oxa-Spirocycle Derivatives
Replacing sulfur with oxygen (e.g., 6-oxa-2-azaspiro[3.4]octane) decreases ring strain, enhancing synthetic accessibility but reducing affinity for sulfur-binding enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume